molecular formula C10H12FNO2 B14841622 Ethyl 2-fluoro-5-methylpyridine-4-acetate

Ethyl 2-fluoro-5-methylpyridine-4-acetate

Cat. No.: B14841622
M. Wt: 197.21 g/mol
InChI Key: OMGSBZYJMSSVAO-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-methylpyridine-4-acetate is a fluorinated pyridine derivative characterized by a pyridine core substituted with a fluorine atom at position 2, a methyl group at position 5, and an ethyl acetate moiety at position 4. Pyridine derivatives are widely studied for their bioactivity, influenced by substituents such as halogens (e.g., fluorine) and alkyl/ester groups, which modulate electronic and steric properties .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(2-fluoro-5-methylpyridin-4-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3

InChI Key

OMGSBZYJMSSVAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include mild temperatures and the presence of a base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods are chosen for their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-fluoro-5-methylpyridine-4-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-methylpyridine-4-acetate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name Core Structure Substituents (Position) Functional Groups Key Properties/Applications
Ethyl 2-fluoro-5-methylpyridine-4-acetate Pyridine F (2), CH₃ (5), COOEt (4) Fluorine, methyl, ester Hypothesized intermediate; fluorine enhances electronegativity and metabolic stability
Ethyl 5-chloro-4-ethoxypyridine-2-acetate Pyridine Cl (5), OEt (4), COOEt (2) Chlorine, ethoxy, ester R&D applications (e.g., synthesis intermediates); chlorine increases lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine CH₃ (6), thietan-3-yloxy (4), S- (2), COOEt (side chain) Thioether, thietane, ester Pharmaceutical potential; sulfur and thietane groups enhance reactivity
2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine Pyridine Cl (2), (5-fluoro-2-methylphenyl)sulfonyl (3), CH₃ (4,6) Sulfonyl, fluorine, methyl Bioactive scaffold; sulfonyl groups improve binding affinity

Key Observations:

Chlorine in Ethyl 5-chloro-4-ethoxypyridine-2-acetate may increase lipophilicity, favoring hydrophobic interactions in drug-receptor binding .

Ester Positioning :

  • The ester group at position 4 in the target compound contrasts with position 2 in Ethyl 5-chloro-4-ethoxypyridine-2-acetate. This positional difference could influence hydrolysis rates and metabolic pathways .

Sulfur-Containing Groups :

  • Thioether and sulfonyl groups (e.g., in and ) enhance hydrogen-bonding capacity and oxidative stability, which may be advantageous in prodrug design .

Research and Application Trends

  • Pharmaceutical Intermediates : Ethyl pyridine-4-acetates are frequently used to synthesize kinase inhibitors or anti-inflammatory agents, where fluorine substitution optimizes target engagement .
  • Agrochemicals : Fluorinated pyridines are explored for herbicidal activity, leveraging halogen interactions with plant enzymes .

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